molecular formula C12H24N2O3 B11826824 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid

6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid

Cat. No.: B11826824
M. Wt: 244.33 g/mol
InChI Key: JEZCDUHGYZKMCY-UHFFFAOYSA-N
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Description

6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid is a compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is a derivative of hexanoic acid, featuring an amino group attached via a six-carbon linker to the hexanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid typically involves the reaction of hexanoic acid derivatives with hexamethylenediamine. The reaction conditions often include:

    Solvent: Methanol or water with slight heating.

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalysts: In some cases, catalysts may be used to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction parameters effectively.

    Purification Steps: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Such as carboxylic acids or ketones.

    Reduced Derivatives: Such as alcohols.

    Substituted Products: Depending on the electrophile used, various substituted derivatives can be formed.

Scientific Research Applications

6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    Hexanoic Acid: A simpler derivative without the amino group.

    6-Aminohexanoic Acid: Lacks the oxo group present in 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid.

    6-Oxohexanoic Acid: Does not have the amino group attached via the six-carbon linker.

Uniqueness

This compound is unique due to the presence of both an amino group and an oxo group, connected via a six-carbon linker. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

6-(6-aminohexylamino)-6-oxohexanoic acid

InChI

InChI=1S/C12H24N2O3/c13-9-5-1-2-6-10-14-11(15)7-3-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17)

InChI Key

JEZCDUHGYZKMCY-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)CCCCC(=O)O)CCN

Origin of Product

United States

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